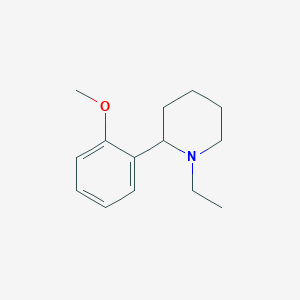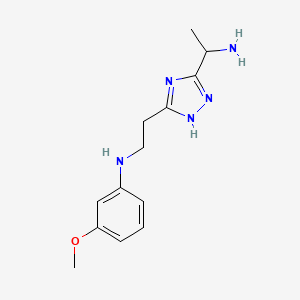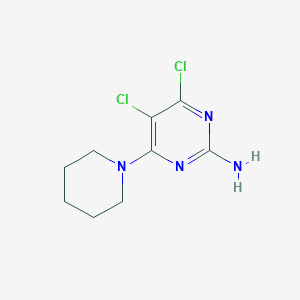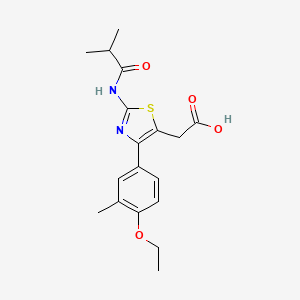
2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole typically involves the reaction of difluoromethylthio compounds with oxadiazole precursors. One common method involves the use of difluoromethylthio reagents in the presence of a base and a suitable solvent. The reaction conditions often include moderate temperatures and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The difluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the type of reaction and the reagents used .
Applications De Recherche Scientifique
2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The difluoromethylthio group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-2-p-tolylacetic acid: This compound shares the difluoromethylthio group but differs in its overall structure and properties.
3,4-Difluoro-2-pyrone: Another compound with difluoromethyl groups, but with a different heterocyclic core.
Uniqueness
2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole is unique due to its specific combination of the difluoromethylthio group and the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H10F2N2OS |
|---|---|
Poids moléculaire |
256.27 g/mol |
Nom IUPAC |
2-[difluoro-(4-methylphenyl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H10F2N2OS/c1-7-3-5-9(6-4-7)17-11(12,13)10-15-14-8(2)16-10/h3-6H,1-2H3 |
Clé InChI |
OZDBPFGHQBOURC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC(C2=NN=C(O2)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


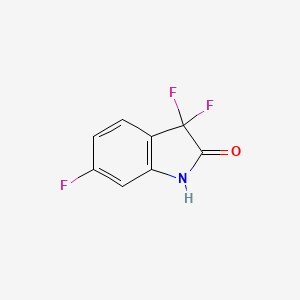
![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11794375.png)
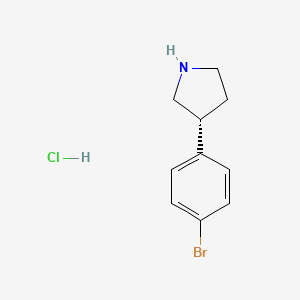

![2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11794387.png)

![3-(6-(4-Chlorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11794399.png)

![1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11794407.png)
